Eupatolin

Description

This compound has been reported in Achillea santolina, Rudbeckia mollis, and other organisms with data available.

Properties

CAS No. |

29725-50-6 |

|---|---|

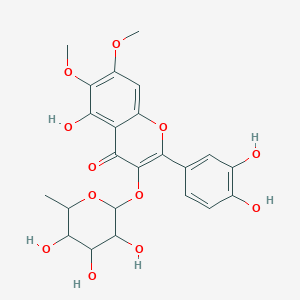

Molecular Formula |

C23H24O12 |

Molecular Weight |

492.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O12/c1-8-15(26)18(29)19(30)23(33-8)35-22-17(28)14-12(7-13(31-2)21(32-3)16(14)27)34-20(22)9-4-5-10(24)11(25)6-9/h4-8,15,18-19,23-27,29-30H,1-3H3/t8-,15-,18+,19+,23-/m0/s1 |

InChI Key |

NVZCGVLCUJLTSA-BOCAMIPNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Eupatolin: A Technical Guide to Natural Sources and Extraction Methodologies

Abstract: Eupatolin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone (B191248) recognized for its potent anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the natural botanical sources of this compound and details the methodologies for its extraction, isolation, and quantification. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of key workflows and biological pathways to facilitate a comprehensive understanding of this compound research and application.

Natural Sources of this compound

This compound is predominantly found in plants from the Asteraceae (Compositae) and Lamiaceae families. The genus Artemisia is a particularly rich source.[1] The concentration and presence of this compound can vary based on the plant species, geographical location, climate, and the specific part of the plant utilized.[1]

Table 1: Principal Botanical Sources of this compound

| Family | Genus | Species | Common Name | Plant Part(s) Used |

|---|---|---|---|---|

| Asteraceae | Artemisia | A. argyi | Chinese Mugwort | Leaves |

| A. asiatica | - | Whole Herb | ||

| A. princeps | Japanese Mugwort | Leaves | ||

| A. mongolica | Mongolian Mugwort | - | ||

| A. selengensis | Selenga Wormwood | - | ||

| Chrysanthemum | C. morifolium | Florist's Daisy | Leaves | |

| C. chinense | - | - | ||

| Tanacetum | T. vulgare | Tansy | - | |

| Lamiaceae | Salvia | S. plebeia | - | - |

| Stachys | S. glutinosa | - | - |

| Verbenaceae | Lippia | L. dulcis | Aztec Sweet Herb | Leaves |

Extraction Methodologies

The extraction of this compound from plant matrices involves a range of techniques, from conventional solvent-based methods to modern, efficiency-enhanced approaches. The choice of method depends on factors such as desired yield, purity, solvent toxicity, and scalability.

Conventional Extraction Methods

These methods are well-established but often require longer extraction times and larger solvent volumes.

-

Maceration: Involves soaking the plant material in a solvent for a specified period with occasional agitation. Methanol (B129727) is a commonly used solvent for this purpose.

-

Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent, which is refluxed over the plant material. While more efficient than maceration, the prolonged exposure to heat can potentially degrade thermolabile compounds.

-

Heat Reflux Extraction (HRE): The plant material is boiled with the solvent under reflux. This method is faster than maceration but shares the same potential for thermal degradation as Soxhlet extraction.

Modern Extraction Methods

Modern techniques offer significant advantages, including reduced extraction time, lower solvent consumption, and often higher yields.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix and enhances solvent penetration, leading to more efficient extraction.[2]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, causing a rapid increase in temperature and internal pressure within the plant cells.[3] This leads to cell rupture and the release of bioactive compounds into the solvent.[3]

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[4] By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled.[5][6] The addition of a co-solvent like ethanol (B145695) can enhance the extraction of more polar compounds like flavonoids.[7] SFE is considered a "green" technology as CO₂ is non-toxic, non-flammable, and easily removed from the final extract.[4]

Quantitative Data on Extraction

The efficiency of this compound extraction is highly dependent on the chosen method and solvent. Ethanol, particularly in aqueous solutions (e.g., 70-80%), is often an effective solvent for flavonoids.[3][8]

Table 2: Comparison of Extraction Methods for Flavonoids (Illustrative Data)

| Method | Plant Source | Solvent | Key Parameters | Yield of this compound/Total Flavonoids | Reference |

|---|---|---|---|---|---|

| MAE | Tree Peony Pod | 70% Ethanol | 265 W, 9.6 min | 255 µg/g (Luteolin + Apigenin) | [8] |

| UAME | Eclipta prostrata | 80% Ethanol | 40 W, 3x3 min | 0.690 mg/g (Luteolin) | [9] |

| SFE | Hops | 80% Ethanol (co-solvent) | 50 °C, 25 MPa | 7.8 mg/g (Total Flavonoids) | [7] |

| Soxhlet | Artemisia annua | Hexane (B92381) | - | 10.28% (Total Extract) |[10] |

Note: Data for specific this compound yields can be highly variable. The table provides examples for related flavonoids to illustrate the performance of different techniques.

Experimental Protocols

General Workflow for this compound Extraction and Isolation

The following diagram illustrates a typical workflow for obtaining pure this compound from a plant source.

Protocol 1: Extraction and Partitioning from Artemisia

This protocol describes a conventional method for obtaining a flavonoid-rich fraction from Artemisia leaves.[11]

-

Extraction:

-

Air-dry and pulverize the leaves of the selected Artemisia species.

-

Macerate the powdered leaves in methanol (e.g., 1 kg powder in 5 L methanol) at room temperature for 48-72 hours with periodic stirring.

-

Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times.

-

Combine the methanol filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition against n-hexane to remove non-polar compounds like lipids and chlorophyll. Collect the hexane fraction.

-

Next, partition the remaining aqueous layer against ethyl acetate (B1210297) (EtOAc). This compound, being a moderately polar flavonoid, will preferentially move into the EtOAc phase.

-

Collect the EtOAc fraction and concentrate it under reduced pressure. This fraction is enriched with this compound and other flavonoids.

-

Protocol 2: Isolation by Column Chromatography

This protocol details the separation of this compound from the enriched ethyl acetate fraction using silica (B1680970) gel column chromatography.[11]

-

Column Preparation:

-

Prepare a slurry of silica gel (mesh size 70-230) in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into a glass column and allow the silica gel to pack uniformly under gravity, draining the excess solvent until it is just above the silica bed.

-

-

Sample Loading:

-

Adsorb the concentrated EtOAc fraction onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a free-flowing powder.

-

Carefully load this powder onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 n-hexane:EtOAc).

-

Collect fractions of a fixed volume (e.g., 20 mL) continuously.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC).

-

Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a spot corresponding to a pure this compound standard.

-

Concentrate the combined fractions to yield isolated this compound.

-

Protocol 3: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.[12]

-

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[12]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and an aqueous acid solution (e.g., 0.2% phosphoric acid). A typical isocratic ratio is 35:65 (acetonitrile:0.2% phosphoric acid).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 350 nm.[12]

-

Column Temperature: 25 °C.[12]

-

Procedure:

-

Prepare a stock solution of a certified this compound standard of known concentration.

-

Create a series of dilutions to generate a calibration curve (e.g., in the range of 0.003-0.126 g/L).[12]

-

Prepare the plant extract sample by dissolving a known weight of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standards and the sample into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.

-

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways. Its anti-inflammatory and anti-cancer activities are of particular interest to researchers.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[13][14][15][16][17]

Induction of G2/M Cell Cycle Arrest

In cancer research, this compound has been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase. This is achieved by modulating the activity of key cell cycle regulators.[18][19]

Conclusion

This compound stands out as a flavonoid with significant therapeutic potential. A thorough understanding of its natural distribution and the optimization of extraction and purification protocols are crucial for advancing its development from a natural product to a clinical candidate. The methodologies and pathways detailed in this guide provide a foundational framework for researchers to build upon, facilitating further exploration into the pharmacological applications of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. thesis.unipd.it [thesis.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Simultaneous Extraction of Luteolin and Apigenin from Tree Peony Pod and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Ultrasound and microwave assisted extraction of luteolin from Eclipta prostrata | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. KR100445334B1 - Method of Extracting Eupatilin and Jaceosidin from Artemisia Sylvatica Maximowicz and Composition containing the same - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Eupatilin Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice [ouci.dntb.gov.ua]

- 16. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells [pubmed.ncbi.nlm.nih.gov]

- 19. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces cell cycle arrest in ras-transformed human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupatolin: A Technical Guide to Natural Sources and Extraction Methodologies

Abstract: Eupatolin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone recognized for its potent anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the natural botanical sources of this compound and details the methodologies for its extraction, isolation, and quantification. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of key workflows and biological pathways to facilitate a comprehensive understanding of this compound research and application.

Natural Sources of this compound

This compound is predominantly found in plants from the Asteraceae (Compositae) and Lamiaceae families. The genus Artemisia is a particularly rich source.[1] The concentration and presence of this compound can vary based on the plant species, geographical location, climate, and the specific part of the plant utilized.[1]

Table 1: Principal Botanical Sources of this compound

| Family | Genus | Species | Common Name | Plant Part(s) Used |

|---|---|---|---|---|

| Asteraceae | Artemisia | A. argyi | Chinese Mugwort | Leaves |

| A. asiatica | - | Whole Herb | ||

| A. princeps | Japanese Mugwort | Leaves | ||

| A. mongolica | Mongolian Mugwort | - | ||

| A. selengensis | Selenga Wormwood | - | ||

| Chrysanthemum | C. morifolium | Florist's Daisy | Leaves | |

| C. chinense | - | - | ||

| Tanacetum | T. vulgare | Tansy | - | |

| Lamiaceae | Salvia | S. plebeia | - | - |

| Stachys | S. glutinosa | - | - |

| Verbenaceae | Lippia | L. dulcis | Aztec Sweet Herb | Leaves |

Extraction Methodologies

The extraction of this compound from plant matrices involves a range of techniques, from conventional solvent-based methods to modern, efficiency-enhanced approaches. The choice of method depends on factors such as desired yield, purity, solvent toxicity, and scalability.

Conventional Extraction Methods

These methods are well-established but often require longer extraction times and larger solvent volumes.

-

Maceration: Involves soaking the plant material in a solvent for a specified period with occasional agitation. Methanol is a commonly used solvent for this purpose.

-

Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent, which is refluxed over the plant material. While more efficient than maceration, the prolonged exposure to heat can potentially degrade thermolabile compounds.

-

Heat Reflux Extraction (HRE): The plant material is boiled with the solvent under reflux. This method is faster than maceration but shares the same potential for thermal degradation as Soxhlet extraction.

Modern Extraction Methods

Modern techniques offer significant advantages, including reduced extraction time, lower solvent consumption, and often higher yields.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix and enhances solvent penetration, leading to more efficient extraction.[2]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, causing a rapid increase in temperature and internal pressure within the plant cells.[3] This leads to cell rupture and the release of bioactive compounds into the solvent.[3]

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[4] By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled.[5][6] The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like flavonoids.[7] SFE is considered a "green" technology as CO₂ is non-toxic, non-flammable, and easily removed from the final extract.[4]

Quantitative Data on Extraction

The efficiency of this compound extraction is highly dependent on the chosen method and solvent. Ethanol, particularly in aqueous solutions (e.g., 70-80%), is often an effective solvent for flavonoids.[3][8]

Table 2: Comparison of Extraction Methods for Flavonoids (Illustrative Data)

| Method | Plant Source | Solvent | Key Parameters | Yield of this compound/Total Flavonoids | Reference |

|---|---|---|---|---|---|

| MAE | Tree Peony Pod | 70% Ethanol | 265 W, 9.6 min | 255 µg/g (Luteolin + Apigenin) | [8] |

| UAME | Eclipta prostrata | 80% Ethanol | 40 W, 3x3 min | 0.690 mg/g (Luteolin) | [9] |

| SFE | Hops | 80% Ethanol (co-solvent) | 50 °C, 25 MPa | 7.8 mg/g (Total Flavonoids) | [7] |

| Soxhlet | Artemisia annua | Hexane | - | 10.28% (Total Extract) |[10] |

Note: Data for specific this compound yields can be highly variable. The table provides examples for related flavonoids to illustrate the performance of different techniques.

Experimental Protocols

General Workflow for this compound Extraction and Isolation

The following diagram illustrates a typical workflow for obtaining pure this compound from a plant source.

Protocol 1: Extraction and Partitioning from Artemisia

This protocol describes a conventional method for obtaining a flavonoid-rich fraction from Artemisia leaves.[11]

-

Extraction:

-

Air-dry and pulverize the leaves of the selected Artemisia species.

-

Macerate the powdered leaves in methanol (e.g., 1 kg powder in 5 L methanol) at room temperature for 48-72 hours with periodic stirring.

-

Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times.

-

Combine the methanol filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition against n-hexane to remove non-polar compounds like lipids and chlorophyll. Collect the hexane fraction.

-

Next, partition the remaining aqueous layer against ethyl acetate (EtOAc). This compound, being a moderately polar flavonoid, will preferentially move into the EtOAc phase.

-

Collect the EtOAc fraction and concentrate it under reduced pressure. This fraction is enriched with this compound and other flavonoids.

-

Protocol 2: Isolation by Column Chromatography

This protocol details the separation of this compound from the enriched ethyl acetate fraction using silica gel column chromatography.[11]

-

Column Preparation:

-

Prepare a slurry of silica gel (mesh size 70-230) in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into a glass column and allow the silica gel to pack uniformly under gravity, draining the excess solvent until it is just above the silica bed.

-

-

Sample Loading:

-

Adsorb the concentrated EtOAc fraction onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a free-flowing powder.

-

Carefully load this powder onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 n-hexane:EtOAc).

-

Collect fractions of a fixed volume (e.g., 20 mL) continuously.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC).

-

Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a spot corresponding to a pure this compound standard.

-

Concentrate the combined fractions to yield isolated this compound.

-

Protocol 3: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.[12]

-

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[12]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous acid solution (e.g., 0.2% phosphoric acid). A typical isocratic ratio is 35:65 (acetonitrile:0.2% phosphoric acid).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 350 nm.[12]

-

Column Temperature: 25 °C.[12]

-

Procedure:

-

Prepare a stock solution of a certified this compound standard of known concentration.

-

Create a series of dilutions to generate a calibration curve (e.g., in the range of 0.003-0.126 g/L).[12]

-

Prepare the plant extract sample by dissolving a known weight of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standards and the sample into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.

-

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways. Its anti-inflammatory and anti-cancer activities are of particular interest to researchers.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[13][14][15][16][17]

Induction of G2/M Cell Cycle Arrest

In cancer research, this compound has been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase. This is achieved by modulating the activity of key cell cycle regulators.[18][19]

Conclusion

This compound stands out as a flavonoid with significant therapeutic potential. A thorough understanding of its natural distribution and the optimization of extraction and purification protocols are crucial for advancing its development from a natural product to a clinical candidate. The methodologies and pathways detailed in this guide provide a foundational framework for researchers to build upon, facilitating further exploration into the pharmacological applications of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. thesis.unipd.it [thesis.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Simultaneous Extraction of Luteolin and Apigenin from Tree Peony Pod and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Ultrasound and microwave assisted extraction of luteolin from Eclipta prostrata | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. KR100445334B1 - Method of Extracting Eupatilin and Jaceosidin from Artemisia Sylvatica Maximowicz and Composition containing the same - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Eupatilin Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice [ouci.dntb.gov.ua]

- 16. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells [pubmed.ncbi.nlm.nih.gov]

- 19. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces cell cycle arrest in ras-transformed human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dihydroxy-3′,4′,6-trimethoxyflavone, also known as eupatilin (B1662920), is a pharmacologically active flavone (B191248) found in various medicinal plants, most notably from the genus Artemisia.[1][2][3] This O-methylated flavone has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][4][5] Its therapeutic potential is being explored across a range of disease models, from gastrointestinal inflammation to various cancers.[1][6] This technical guide provides an in-depth overview of the core biological activities of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Anti-inflammatory Activity

Eupatilin exhibits potent anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][7][8]

Mechanism of Action

In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][8]

Eupatilin has been shown to suppress the NF-κB signaling pathway by targeting the Hsp90-IKK-γ complex in intestinal epithelial cells.[8] This action prevents the phosphorylation of both IκBα and the IKK complex, thereby inhibiting NF-κB activation and the subsequent expression of inflammatory mediators.[1][8]

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone on the production of key inflammatory molecules.

| Cell Line | Inducer | Mediator Inhibited | Concentration of Eupatilin | % Inhibition / Effect | Reference |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Interleukin-8 (IL-8) | 10 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Interleukin-8 (IL-8) | 25 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Interleukin-8 (IL-8) | 50 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Prostaglandin E₂ (PGE₂) | 10 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Prostaglandin E₂ (PGE₂) | 25 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Prostaglandin E₂ (PGE₂) | 50 µM | Significant decrease | [1] |

| BEAS-2B | Tumor Necrosis Factor-α (TNF-α) | ICAM-1 Expression | Dose-dependent | Significant inhibition | [7] |

| BEAS-2B | Tumor Necrosis Factor-α (TNF-α) | VCAM-1 Expression | Dose-dependent | Significant inhibition | [7] |

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB signaling pathway by 5,7-dihydroxy-3′,4′,6-trimethoxyflavone.

Anticancer Activity

5,7-dihydroxy-3′,4′,6-trimethoxyflavone has demonstrated significant anticancer effects in various cancer cell lines, primarily by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[3][6][9]

Mechanism of Action

The anticancer mechanisms of eupatilin are multifaceted. In colon cancer cells, it induces apoptosis accompanied by mitochondrial depolarization and oxidative stress.[3] It can also regulate proteins involved in endoplasmic reticulum stress and autophagy.[3] Furthermore, eupatilin may target the PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[3] In glioma cells, its anticancer effects are mediated through the suppression of the Notch-1 signaling pathway.[6][9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone against various human cancer cell lines.

| Cell Line | Cancer Type | Assay | IC₅₀ / Effective Concentration | Incubation Time | Reference |

| HCT116 | Colon Carcinoma | Proliferation | >25 µM (>50% inhibition) | 48 h | [3] |

| HT29 | Colon Carcinoma | Proliferation | >50 µM (>50% inhibition) | 48 h | [3] |

| HCT116 | Colon Carcinoma | Viability | >25 µM (>50% inhibition) | 48 h | [3] |

| HT29 | Colon Carcinoma | Viability | >100 µM (>50% inhibition) | 48 h | [3] |

| LN229 | Glioma | Viability | Dose-dependent inhibition | 24-72 h | [6] |

| U87MG | Glioma | Viability | Dose-dependent inhibition | 24-72 h | [6] |

| AGS | Gastric Cancer | Apoptosis | Not specified | Not specified | [2] |

| HeLa | Cervical Cancer | Viability | Significant reduction | 24 h | [5] |

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Generalized workflow for determining the in vitro cytotoxicity of a compound.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[5][10] Eupatilin has been noted to possess antioxidant activity and protects cells against oxidative stress.[5][10]

Mechanism of Action

The antioxidant activity of flavonoids is largely dependent on their chemical structure, particularly the arrangement of hydroxyl and methoxy (B1213986) groups.[11] These groups can donate hydrogen atoms to free radicals, thereby neutralizing them. Eupatilin has been shown to protect fatty acids and cholesterol against oxidative degradation by scavenging lipoperoxyl radicals.[5] It can also attenuate hydrogen peroxide-induced cell injury and the production of reactive oxygen species (ROS).[10]

Quantitative Data: In Vitro Antioxidant Activity

| Flavonoid | Assay | IC₅₀ / Activity | Reference |

| 7,3',4'-Trihydroxyflavone | DPPH Scavenging | 2.2 µM | |

| 3',4',5'-Trihydroxyflavone | DPPH Scavenging | Most active among tested trihydroxyflavones | [11] |

| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 µM | [11] |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 µM | [11] |

| Dihydroferulic acid | DPPH Scavenging | 10.66 µg/mL | |

| Methyl gallate | DPPH Scavenging | 7.48 µg/mL | [12] |

| Gallic acid | DPPH Scavenging | 6.08 µg/mL | [12] |

| Ascorbic acid (Standard) | DPPH Scavenging | 5.83 µg/mL | [12] |

Experimental Protocols

Cell Culture (HT-29 Human Colon Carcinoma Cells)

-

Media Preparation: HT-29 cells are typically cultured in McCoy’s 5A medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Culturing Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Passaging: When cells reach 80-90% confluency, they are washed with PBS and detached using a suitable enzyme such as Trypsin-EDTA. The cell suspension is then centrifuged, and the pellet is resuspended in fresh medium and seeded into new culture flasks.[1]

-

Experimental Seeding: For experiments, cells are seeded at a density of 0.5–2 × 10⁶ cells per well in 6-well plates and allowed to attach overnight.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727) (e.g., 0.1 mM). The test compound and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to create a series of concentrations.[11]

-

Assay Procedure:

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.[11]

In Vitro IKK Kinase Assay

-

Immunoprecipitation of IKK Complex:

-

Cells are lysed, and the IKK complex is immunoprecipitated using an anti-IKKβ antibody.[1]

-

-

Kinase Reaction:

-

The immunoprecipitated beads are incubated with a kinase reaction buffer containing ATP and a recombinant substrate, such as GST-IκBα.[1]

-

-

Analysis:

-

The reaction mixture is resolved by SDS-PAGE, and the phosphorylation of the substrate is detected by autoradiography or other appropriate methods.[1]

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells to isolate proteins that bind to DNA.

-

Probe Labeling: An oligonucleotide probe containing the specific NF-κB binding sequence is labeled, typically with a radioactive isotope or a fluorescent dye.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a suitable imaging system (for fluorescent probes) to visualize the bands. A "shifted" band indicates the presence of NF-κB bound to the probe.[1]

Conclusion

5,7-dihydroxy-3′,4′,6-trimethoxyflavone (eupatilin) is a promising natural compound with a well-documented portfolio of biological activities. Its potent anti-inflammatory effects, primarily mediated through the inhibition of the NF-κB signaling pathway, make it a strong candidate for the development of therapeutics for inflammatory conditions. Furthermore, its demonstrated anticancer activity against various cancer cell lines, operating through multiple mechanisms including apoptosis induction and inhibition of key signaling pathways, highlights its potential in oncology. While its antioxidant properties are evident, further quantitative studies would be beneficial to fully characterize its efficacy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile flavonoid.

References

- 1. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dietary flavonoid eupatilin attenuates in vitro lipid peroxidation and targets lipid profile in cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and I kappaB alpha and I kappaB kinase-gamma in intestinal epithelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eupatilin prevents H2O2-induced oxidative stress and apoptosis in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Biological Activities of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dihydroxy-3′,4′,6-trimethoxyflavone, also known as eupatilin, is a pharmacologically active flavone found in various medicinal plants, most notably from the genus Artemisia.[1][2][3] This O-methylated flavone has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][4][5] Its therapeutic potential is being explored across a range of disease models, from gastrointestinal inflammation to various cancers.[1][6] This technical guide provides an in-depth overview of the core biological activities of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Anti-inflammatory Activity

Eupatilin exhibits potent anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][7][8]

Mechanism of Action

In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][8]

Eupatilin has been shown to suppress the NF-κB signaling pathway by targeting the Hsp90-IKK-γ complex in intestinal epithelial cells.[8] This action prevents the phosphorylation of both IκBα and the IKK complex, thereby inhibiting NF-κB activation and the subsequent expression of inflammatory mediators.[1][8]

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone on the production of key inflammatory molecules.

| Cell Line | Inducer | Mediator Inhibited | Concentration of Eupatilin | % Inhibition / Effect | Reference |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Interleukin-8 (IL-8) | 10 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Interleukin-8 (IL-8) | 25 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Interleukin-8 (IL-8) | 50 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Prostaglandin E₂ (PGE₂) | 10 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Prostaglandin E₂ (PGE₂) | 25 µM | Significant decrease | [1] |

| HT-29 | Bacteroides fragilis Toxin (BFT) | Prostaglandin E₂ (PGE₂) | 50 µM | Significant decrease | [1] |

| BEAS-2B | Tumor Necrosis Factor-α (TNF-α) | ICAM-1 Expression | Dose-dependent | Significant inhibition | [7] |

| BEAS-2B | Tumor Necrosis Factor-α (TNF-α) | VCAM-1 Expression | Dose-dependent | Significant inhibition | [7] |

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB signaling pathway by 5,7-dihydroxy-3′,4′,6-trimethoxyflavone.

Anticancer Activity

5,7-dihydroxy-3′,4′,6-trimethoxyflavone has demonstrated significant anticancer effects in various cancer cell lines, primarily by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[3][6][9]

Mechanism of Action

The anticancer mechanisms of eupatilin are multifaceted. In colon cancer cells, it induces apoptosis accompanied by mitochondrial depolarization and oxidative stress.[3] It can also regulate proteins involved in endoplasmic reticulum stress and autophagy.[3] Furthermore, eupatilin may target the PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[3] In glioma cells, its anticancer effects are mediated through the suppression of the Notch-1 signaling pathway.[6][9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of 5,7-dihydroxy-3′,4′,6-trimethoxyflavone against various human cancer cell lines.

| Cell Line | Cancer Type | Assay | IC₅₀ / Effective Concentration | Incubation Time | Reference |

| HCT116 | Colon Carcinoma | Proliferation | >25 µM (>50% inhibition) | 48 h | [3] |

| HT29 | Colon Carcinoma | Proliferation | >50 µM (>50% inhibition) | 48 h | [3] |

| HCT116 | Colon Carcinoma | Viability | >25 µM (>50% inhibition) | 48 h | [3] |

| HT29 | Colon Carcinoma | Viability | >100 µM (>50% inhibition) | 48 h | [3] |

| LN229 | Glioma | Viability | Dose-dependent inhibition | 24-72 h | [6] |

| U87MG | Glioma | Viability | Dose-dependent inhibition | 24-72 h | [6] |

| AGS | Gastric Cancer | Apoptosis | Not specified | Not specified | [2] |

| HeLa | Cervical Cancer | Viability | Significant reduction | 24 h | [5] |

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Generalized workflow for determining the in vitro cytotoxicity of a compound.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[5][10] Eupatilin has been noted to possess antioxidant activity and protects cells against oxidative stress.[5][10]

Mechanism of Action

The antioxidant activity of flavonoids is largely dependent on their chemical structure, particularly the arrangement of hydroxyl and methoxy groups.[11] These groups can donate hydrogen atoms to free radicals, thereby neutralizing them. Eupatilin has been shown to protect fatty acids and cholesterol against oxidative degradation by scavenging lipoperoxyl radicals.[5] It can also attenuate hydrogen peroxide-induced cell injury and the production of reactive oxygen species (ROS).[10]

Quantitative Data: In Vitro Antioxidant Activity

| Flavonoid | Assay | IC₅₀ / Activity | Reference |

| 7,3',4'-Trihydroxyflavone | DPPH Scavenging | 2.2 µM | |

| 3',4',5'-Trihydroxyflavone | DPPH Scavenging | Most active among tested trihydroxyflavones | [11] |

| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 µM | [11] |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 µM | [11] |

| Dihydroferulic acid | DPPH Scavenging | 10.66 µg/mL | |

| Methyl gallate | DPPH Scavenging | 7.48 µg/mL | [12] |

| Gallic acid | DPPH Scavenging | 6.08 µg/mL | [12] |

| Ascorbic acid (Standard) | DPPH Scavenging | 5.83 µg/mL | [12] |

Experimental Protocols

Cell Culture (HT-29 Human Colon Carcinoma Cells)

-

Media Preparation: HT-29 cells are typically cultured in McCoy’s 5A medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Culturing Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Passaging: When cells reach 80-90% confluency, they are washed with PBS and detached using a suitable enzyme such as Trypsin-EDTA. The cell suspension is then centrifuged, and the pellet is resuspended in fresh medium and seeded into new culture flasks.[1]

-

Experimental Seeding: For experiments, cells are seeded at a density of 0.5–2 × 10⁶ cells per well in 6-well plates and allowed to attach overnight.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH is prepared in methanol (e.g., 0.1 mM). The test compound and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to create a series of concentrations.[11]

-

Assay Procedure:

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.[11]

In Vitro IKK Kinase Assay

-

Immunoprecipitation of IKK Complex:

-

Cells are lysed, and the IKK complex is immunoprecipitated using an anti-IKKβ antibody.[1]

-

-

Kinase Reaction:

-

The immunoprecipitated beads are incubated with a kinase reaction buffer containing ATP and a recombinant substrate, such as GST-IκBα.[1]

-

-

Analysis:

-

The reaction mixture is resolved by SDS-PAGE, and the phosphorylation of the substrate is detected by autoradiography or other appropriate methods.[1]

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells to isolate proteins that bind to DNA.

-

Probe Labeling: An oligonucleotide probe containing the specific NF-κB binding sequence is labeled, typically with a radioactive isotope or a fluorescent dye.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a suitable imaging system (for fluorescent probes) to visualize the bands. A "shifted" band indicates the presence of NF-κB bound to the probe.[1]

Conclusion

5,7-dihydroxy-3′,4′,6-trimethoxyflavone (eupatilin) is a promising natural compound with a well-documented portfolio of biological activities. Its potent anti-inflammatory effects, primarily mediated through the inhibition of the NF-κB signaling pathway, make it a strong candidate for the development of therapeutics for inflammatory conditions. Furthermore, its demonstrated anticancer activity against various cancer cell lines, operating through multiple mechanisms including apoptosis induction and inhibition of key signaling pathways, highlights its potential in oncology. While its antioxidant properties are evident, further quantitative studies would be beneficial to fully characterize its efficacy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile flavonoid.

References

- 1. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dietary flavonoid eupatilin attenuates in vitro lipid peroxidation and targets lipid profile in cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and I kappaB alpha and I kappaB kinase-gamma in intestinal epithelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eupatilin prevents H2O2-induced oxidative stress and apoptosis in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Eupatolin mechanism of action in inflammation

An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Eupatolin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a lipophilic flavonoid primarily isolated from Artemisia species, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action is multifactorial, involving the modulation of key intracellular signaling pathways that are central to the inflammatory response. This compound effectively suppresses the production of pro-inflammatory cytokines, chemokines, and enzymes by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Furthermore, it exerts regulatory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Concurrently, this compound enhances the cellular antioxidant defense system through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the core signaling pathways.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound's anti-inflammatory efficacy stems from its ability to interfere with multiple critical signaling nodes. The primary mechanisms involve the inhibition of pro-inflammatory pathways and the activation of cytoprotective ones.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins.[1][2]

Eupatilin (B1662920) intervenes by inhibiting the phosphorylation and degradation of IκBα and the IKK complex itself.[3][4] This action prevents the nuclear translocation of NF-κB, thereby suppressing the expression of its downstream targets, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1, Eotaxin-1), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flavone eupatilin inhibits eotaxin expression in an NF-κB-dependent and STAT6-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupatilin inhibits lipopolysaccharide-induced expression of inflammatory mediators in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of eupatilin and jaceosidin isolated from Artemisia princeps on carrageenan-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupatolin mechanism of action in inflammation

An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Eupatolin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a lipophilic flavonoid primarily isolated from Artemisia species, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action is multifactorial, involving the modulation of key intracellular signaling pathways that are central to the inflammatory response. This compound effectively suppresses the production of pro-inflammatory cytokines, chemokines, and enzymes by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Furthermore, it exerts regulatory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Concurrently, this compound enhances the cellular antioxidant defense system through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the core signaling pathways.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound's anti-inflammatory efficacy stems from its ability to interfere with multiple critical signaling nodes. The primary mechanisms involve the inhibition of pro-inflammatory pathways and the activation of cytoprotective ones.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins.[1][2]

Eupatilin intervenes by inhibiting the phosphorylation and degradation of IκBα and the IKK complex itself.[3][4] This action prevents the nuclear translocation of NF-κB, thereby suppressing the expression of its downstream targets, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1, Eotaxin-1), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flavone eupatilin inhibits eotaxin expression in an NF-κB-dependent and STAT6-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupatilin inhibits lipopolysaccharide-induced expression of inflammatory mediators in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of eupatilin and jaceosidin isolated from Artemisia princeps on carrageenan-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupatolin: A Comprehensive Technical Guide on its Anti-Tumor Properties in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatolin, a flavonoid predominantly extracted from Artemisia species, has demonstrated significant anti-tumor properties across a spectrum of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression. This document summarizes quantitative data on its efficacy, details experimental protocols for its study, and provides visual representations of its molecular interactions, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction

This compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a natural flavonoid that has garnered considerable interest for its therapeutic potential, particularly in oncology.[1][2] Numerous studies have highlighted its efficacy in inhibiting the growth of various cancer types, including but not limited to, colon, gastric, endometrial, renal, and prostate cancers.[1][3] Its multi-faceted anti-tumor activity stems from its ability to interfere with critical cellular processes that are often dysregulated in cancer.[2] This guide aims to consolidate the current understanding of this compound's anti-cancer effects at the cellular and molecular level.

Quantitative Analysis of this compound's Anti-Tumor Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize key data points, including IC50 values, apoptosis induction rates, and cell cycle arrest percentages in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |

| Ovarian Cancer | ES2 | ~50 | Not Specified | |

| Ovarian Cancer | OV90 | ~50 | Not Specified | |

| Renal Cancer | 786-O | Not Specified | 72 | [4] |

| Endometrial Cancer | Hec1A | More potent than cisplatin | Not Specified | [3] |

| Endometrial Cancer | KLE | More potent than cisplatin | Not Specified | [3] |

| Prostate Cancer | DU-145 | 100 | 24 | [4] |

| Prostate Cancer | LNCaP | 75 | 24 | [4] |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration (µM) | Increase in Apoptosis | Citation |

| HCT116 (Colon) | 50 | 4.4-fold | [1] |

| HCT116 (Colon) | 100 | 13.2-fold | [1] |

| HT29 (Colon) | 50 | 1.6-fold | [1] |

| HT29 (Colon) | 100 | 1.7-fold | [1] |

| EO771 (Breast) | 100 | 18% increase | [5] |

| 786-O (Renal) | Not Specified | Significant increase | [6] |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | Effect | Citation |

| HCT116 (Colon) | Increased SubG1 phase population | [1] |

| HT29 (Colon) | G2/M phase arrest and increased SubG1 at high concentrations | [1] |

| AGS (Gastric) | G1 phase arrest | [7] |

| Hec1A (Endometrial) | G2/M phase arrest | [3] |

| Glioma Cells | G1/S phase arrest | [1] |

Key Mechanisms of Action

This compound exerts its anti-tumor effects through several interconnected mechanisms:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, modulation of Bcl-2 family proteins, and perturbation of the mitochondrial membrane potential.[1][6]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound halts the proliferation of cancer cells. It has been shown to induce arrest at various phases, including G1, S, and G2/M, depending on the cancer cell type.[1][3][7] This is often associated with the altered expression of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Cell Proliferation and Migration: this compound has been observed to inhibit the uncontrolled growth and spread of cancer cells.[1]

-

Modulation of Signaling Pathways: A crucial aspect of this compound's anti-cancer activity is its ability to modulate key signaling pathways that are frequently hyperactivated in tumors. The PI3K/AKT and MAPK pathways are primary targets of this compound.[1][6]

Signaling Pathways Modulated by this compound

The anti-tumor properties of this compound are intricately linked to its ability to interfere with critical intracellular signaling cascades.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit the PI3K/AKT pathway, leading to a downstream reduction in cell survival and proliferation signals.[1][6]

Caption: this compound inhibits the PI3K/AKT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals and inhibition of cell growth.[1][6]

References

- 1. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupatilin exhibits a novel anti-tumor activity through the induction of cell cycle arrest and differentiation of gastric carcinoma AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupatolin: A Comprehensive Technical Guide on its Anti-Tumor Properties in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatolin, a flavonoid predominantly extracted from Artemisia species, has demonstrated significant anti-tumor properties across a spectrum of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression. This document summarizes quantitative data on its efficacy, details experimental protocols for its study, and provides visual representations of its molecular interactions, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction

This compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a natural flavonoid that has garnered considerable interest for its therapeutic potential, particularly in oncology.[1][2] Numerous studies have highlighted its efficacy in inhibiting the growth of various cancer types, including but not limited to, colon, gastric, endometrial, renal, and prostate cancers.[1][3] Its multi-faceted anti-tumor activity stems from its ability to interfere with critical cellular processes that are often dysregulated in cancer.[2] This guide aims to consolidate the current understanding of this compound's anti-cancer effects at the cellular and molecular level.

Quantitative Analysis of this compound's Anti-Tumor Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize key data points, including IC50 values, apoptosis induction rates, and cell cycle arrest percentages in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |

| Ovarian Cancer | ES2 | ~50 | Not Specified | |

| Ovarian Cancer | OV90 | ~50 | Not Specified | |

| Renal Cancer | 786-O | Not Specified | 72 | [4] |

| Endometrial Cancer | Hec1A | More potent than cisplatin | Not Specified | [3] |

| Endometrial Cancer | KLE | More potent than cisplatin | Not Specified | [3] |

| Prostate Cancer | DU-145 | 100 | 24 | [4] |

| Prostate Cancer | LNCaP | 75 | 24 | [4] |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration (µM) | Increase in Apoptosis | Citation |

| HCT116 (Colon) | 50 | 4.4-fold | [1] |

| HCT116 (Colon) | 100 | 13.2-fold | [1] |

| HT29 (Colon) | 50 | 1.6-fold | [1] |

| HT29 (Colon) | 100 | 1.7-fold | [1] |

| EO771 (Breast) | 100 | 18% increase | [5] |

| 786-O (Renal) | Not Specified | Significant increase | [6] |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | Effect | Citation |

| HCT116 (Colon) | Increased SubG1 phase population | [1] |

| HT29 (Colon) | G2/M phase arrest and increased SubG1 at high concentrations | [1] |

| AGS (Gastric) | G1 phase arrest | [7] |

| Hec1A (Endometrial) | G2/M phase arrest | [3] |

| Glioma Cells | G1/S phase arrest | [1] |

Key Mechanisms of Action

This compound exerts its anti-tumor effects through several interconnected mechanisms:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, modulation of Bcl-2 family proteins, and perturbation of the mitochondrial membrane potential.[1][6]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound halts the proliferation of cancer cells. It has been shown to induce arrest at various phases, including G1, S, and G2/M, depending on the cancer cell type.[1][3][7] This is often associated with the altered expression of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Cell Proliferation and Migration: this compound has been observed to inhibit the uncontrolled growth and spread of cancer cells.[1]

-

Modulation of Signaling Pathways: A crucial aspect of this compound's anti-cancer activity is its ability to modulate key signaling pathways that are frequently hyperactivated in tumors. The PI3K/AKT and MAPK pathways are primary targets of this compound.[1][6]

Signaling Pathways Modulated by this compound

The anti-tumor properties of this compound are intricately linked to its ability to interfere with critical intracellular signaling cascades.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit the PI3K/AKT pathway, leading to a downstream reduction in cell survival and proliferation signals.[1][6]

Caption: this compound inhibits the PI3K/AKT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals and inhibition of cell growth.[1][6]

References

- 1. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupatilin exhibits a novel anti-tumor activity through the induction of cell cycle arrest and differentiation of gastric carcinoma AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Antioxidant Profile of Eupatolin: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eupatolin, a flavone (B191248) found in various Artemisia species, has demonstrated significant antioxidant properties in a range of in-vitro studies. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's antioxidant effects, detailed protocols for key in-vitro antioxidant assays, and a summary of its modulatory effects on crucial signaling pathways involved in the cellular oxidative stress response. This compound exhibits direct radical scavenging activity against various reactive oxygen species (ROS) and protects against lipid peroxidation. Furthermore, it modulates cellular antioxidant defenses through the activation of the Nrf2 signaling pathway and mitigates oxidative stress-induced inflammation by inhibiting the NF-κB and MAPK signaling cascades. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound as an antioxidant agent.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms:

-

Direct Radical Scavenging: this compound has been shown to directly scavenge various free radicals, including superoxide (B77818) and hydroxyl radicals. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize these reactive species.

-

Inhibition of Lipid Peroxidation: this compound effectively protects cell membranes from oxidative damage by inhibiting lipid peroxidation. It has been demonstrated to safeguard fatty acids and cholesterol from oxidative degradation by scavenging lipoperoxyl radicals[1].

-

Modulation of Cellular Signaling Pathways: this compound influences key signaling pathways that regulate the cellular antioxidant response and inflammation. It has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes, and to inhibit the pro-inflammatory NF-κB and MAPK pathways[2][3][4][5].

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in-vitro assays. The following tables summarize the available data. Note: Direct IC50 values for this compound are not consistently available across all assays in the reviewed literature. The data presented here is a compilation from various sources and may include findings from extracts where this compound is a major component.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference | Source |

| DPPH Radical Scavenging | Data not available | Ascorbic Acid | 112.9 | [6] |

| ABTS Radical Scavenging | Data not available | Ascorbic Acid | 127.7 | [7] |

| Superoxide Radical Scavenging | Data not available | Quercetin | 42.06 | [8] |

| Hydroxyl Radical Scavenging | Data not available | Mannitol | 571.45 | [8] |

Table 2: Cellular and Other Antioxidant Activities of this compound

| Assay | Endpoint Measured | Cell Line/System | Effect of this compound | Source |

| Cellular ROS Reduction | DCF Fluorescence | BEAS-2B cells | Dose-dependent decrease in ROS levels | |

| Lipid Peroxidation Inhibition | TBARS formation | Cell-free | Remarkable protection against fatty acid and cholesterol oxidation | |

| Nrf2 Activation | Increased Nrf2 expression | RAW264.7 cells | Significant increase in Nrf2 expression | [2][5] |

| NF-κB Inhibition | Reduced p-p65 levels | BEAS-2B cells | Significant reduction in FPM-induced phosphorylation | [3] |

| MAPK Inhibition | Reduced p-p38, p-ERK, p-JNK | RAW264.7 cells | Significant inhibition of phosphorylation | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to be tested.

-

Reaction Setup: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Add the same volume of the solvent to a well to serve as a blank.

-

Initiation of Reaction: Add a fixed volume of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol (80%)

-

This compound (or test compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-